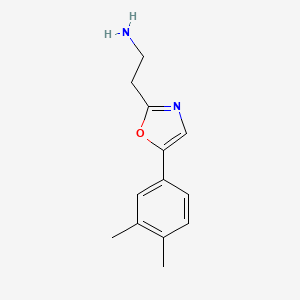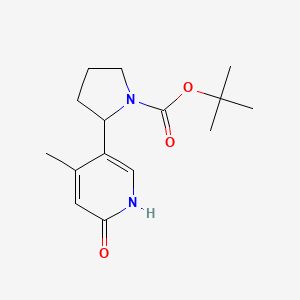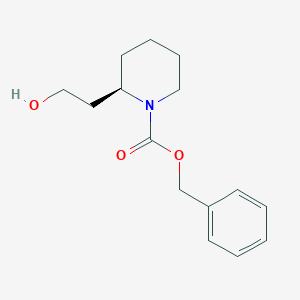
1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid is a heterocyclic compound that belongs to the class of isoxazoles Isoxazoles are five-membered ring compounds containing three carbon atoms, one nitrogen atom, and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-(4-Isobutylphenyl)isoxazol-3-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of cyclobutanecarboxylic acid.
1-(5-(4-Isobutylphenyl)isoxazol-3-yl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid is unique due to its cyclobutanecarboxylic acid moiety, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired effects.
Propiedades
Fórmula molecular |
C18H21NO3 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
1-[5-[4-(2-methylpropyl)phenyl]-1,2-oxazol-3-yl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C18H21NO3/c1-12(2)10-13-4-6-14(7-5-13)15-11-16(19-22-15)18(17(20)21)8-3-9-18/h4-7,11-12H,3,8-10H2,1-2H3,(H,20,21) |
Clave InChI |
MSYPMNVCWYMVKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C2=CC(=NO2)C3(CCC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate](/img/structure/B11818161.png)







![3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B11818208.png)



![[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B11818251.png)
![[(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol](/img/structure/B11818259.png)
